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Compound of Interest

Compound Name:
5-(Oxolan-2-ylmethyl)-1,3-thiazol-

2-amine

Cat. No.: B13091182

Get Quote

Executive Summary
The compound 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (IUPAC: 5-[(tetrahydrofuran-2-

yl)methyl]-1,3-thiazol-2-amine) represents a high-value pharmacophore in modern medicinal

chemistry. Combining the privileged 2-aminothiazole scaffold—a core structural motif in

numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib)—with a tetrahydrofuran

(oxolane) moiety, this structure offers a unique balance of hydrogen bond donor/acceptor

capability, solubility, and metabolic stability.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical

properties, a robust synthetic route via transition-metal catalyzed cross-coupling, and its

application in Fragment-Based Drug Discovery (FBDD).

Chemical Structure & Physicochemical
Properties[1][2]
The molecule consists of a 2-aminothiazole core substituted at the C5 position with a

(tetrahydrofuran-2-yl)methyl group. The C5-substitution pattern is critical, as it leaves the C4
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position open, a common requirement for minimizing steric clash in ATP-binding pockets of

kinases.

Structural Data Table[2]
Property Value Notes

IUPAC Name
5-[(Tetrahydrofuran-2-

yl)methyl]-1,3-thiazol-2-amine
Systematic nomenclature

Molecular Formula C₈H₁₂N₂OS

Molecular Weight 184.26 g/mol
Ideal for Fragment-Based Drug

Discovery (MW < 300)

ClogP ~0.8 - 1.2
Highly favorable lipophilicity for

oral bioavailability

TPSA ~69 Å²
(26 Å² for amine + 13 Å² for

ether + 30 Å² for thiazole N/S)

H-Bond Donors 2 (Exocyclic -NH₂)
Critical for hinge-binding

interactions

H-Bond Acceptors
3 (Thiazole N, Ether O,

Thiazole S)

Rotatable Bonds 2
Low entropic penalty upon

binding

Chirality 1 Stereocenter (C2 of THF)
Enantiomers may exhibit

differential binding affinity

Structural Visualization (DOT)
The following diagram illustrates the connectivity and key pharmacophoric points of the

molecule.
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Pharmacophore Features

1,3-Thiazole Core
(Aromatic, Planar)

Methylene Linker
(-CH2-)

C5 Substitution2-Amino Group
(H-Bond Donor)

C2 Attachment Oxolan-2-yl Group
(Solubilizing, H-Bond Acceptor)

C2' Attachment

Kinase Hinge Binder (NH2 + N)

Solvent Exposed / Hydrophobic Pocket (THF)

Click to download full resolution via product page

Figure 1: Structural connectivity and pharmacophoric dissection of 5-(Oxolan-2-ylmethyl)-1,3-
thiazol-2-amine.

Retrosynthetic Analysis & Synthesis Strategy
Direct synthesis of 5-substituted 2-aminothiazoles via the classical Hantzsch Thiazole

Synthesis is challenging because it requires unstable

-haloaldehydes (e.g., 2-halo-3-(tetrahydrofuran-2-yl)propanal).

Recommended Route: A convergent approach using Palladium-Catalyzed Cross-Coupling

(Negishi or Suzuki) is superior for scalability and regiocontrol. This method utilizes a stable 5-

bromothiazole precursor and an organometallic oxolane derivative.

Retrosynthesis Diagram
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Target:
5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

C5-C(alkyl) Disconnection

Electrophile:
N-Protected 5-Bromo-2-aminothiazole

Nucleophile:
(Oxolan-2-ylmethyl)zinc bromide

(Negishi Reagent)

2-Aminothiazole

1. Protection
2. NBS Bromination

Tetrahydrofurfuryl bromide

Zn Activation

Click to download full resolution via product page

Figure 2: Retrosynthetic strategy focusing on a convergent C5-Negishi coupling.

Experimental Protocols
Step 1: Protection and Bromination
Objective: Synthesize tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate. Direct bromination of the

free amine can lead to oxidation or polybromination; protection is essential.

Protection:

Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DCM (100 mL).

Add Et₃N (1.2 eq) and DMAP (0.1 eq).

Slowly add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 h.

Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate. Recrystallize from

hexanes.
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Bromination:

Dissolve the Boc-protected thiazole (1 eq) in THF (anhydrous).

Cool to -78°C. Add NBS (N-bromosuccinimide, 1.05 eq) dissolved in THF dropwise.

Note: Alternatively, use NBS in MeCN at RT if regioselectivity is controlled, but low

temperature is safer for C5 specificity.

Validation: Monitor by TLC (Hex:EtOAc 4:1). The product should show a distinct Rf shift.

Yield: Expect 85-90%.

Step 2: Negishi Cross-Coupling
Objective: Couple the thiazole core with the oxolane side chain. This method is preferred over

Suzuki coupling for alkyl-heteroaryl bonds to avoid

-hydride elimination issues common with alkyl-boronates.

Reagents:

Electrophile: tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (from Step 1).

Nucleophile: (Tetrahydrofuran-2-yl)methylzinc bromide (0.5 M in THF, commercially available

or prepared from the bromide).

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/SPhos.

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

Dissolution: Add the bromothiazole (1.0 eq) and Pd catalyst (0.05 eq) to anhydrous THF.

Addition: Add the organozinc reagent (1.5 eq) dropwise via syringe at RT.

Exotherm Warning: The reaction may be slightly exothermic.
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Reaction: Heat to 60°C for 4-12 hours. Monitor conversion by LC-MS (Look for mass M+H =

285 for the Boc-protected intermediate).

Quench: Cool to RT, quench with saturated NH₄Cl solution.

Extraction: Extract with EtOAc (3x). Wash organics with water and brine.

Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 3: Deprotection
Objective: Remove the Boc group to yield the final free amine.

Dissolve the intermediate in DCM (5 mL/mmol).

Add TFA (Trifluoroacetic acid) (2 mL/mmol) at 0°C.

Stir at RT for 2 hours.

Neutralization (Critical): Concentrate the TFA. Redissolve in EtOAc. Carefully wash with sat.

NaHCO₃ until pH ~8. The free base is the target.

Final Isolation: Dry over Na₂SO₄, concentrate. If necessary, convert to HCl salt for stability by

adding 1M HCl in ether.

Medicinal Chemistry Applications
Kinase Inhibition (The Hinge Binder)
The 2-aminothiazole motif is a "privileged structure" that mimics the adenine ring of ATP.

Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge

region (e.g., Met318 in c-Src), while the exocyclic C2-amino group donates a hydrogen bond

to the backbone carbonyl (e.g., Glu339).

Role of the Oxolane Tail: The 5-(oxolan-2-ylmethyl) group projects into the ribose-binding

pocket or the solvent front. The ether oxygen can engage in water-mediated H-bonds,

improving solubility and selectivity profiles compared to purely hydrophobic alkyl chains.
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ADME & Toxicity Profile
Metabolic Stability: The THF ring is generally stable but can be subject to oxidative

metabolism (P450-mediated

-hydroxylation). The methylene linker prevents direct conjugation of the THF to the aromatic
ring, reducing electronic deactivation.

Solubility: The sp³ oxygen in the oxolane ring significantly lowers LogP compared to a

cyclopentyl analog, enhancing aqueous solubility.

Biological Profiling Workflow
To validate the utility of this scaffold, the following assay cascade is recommended:

Assay Type Methodology Purpose

Biochemical Potency FRET / TR-FRET Kinase Panel
Determine IC₅₀ against target

kinases (e.g., Src, Abl, CDK).

Cellular Potency Cell Titer-Glo (Viability)
Assess antiproliferative activity

in cancer cell lines.

Solubility Kinetic Solubility (PBS, pH 7.4)
Verify "drug-likeness" (Target >

50 µM).

Metabolic Stability
Liver Microsome Stability

(Mouse/Human)

Assess intrinsic clearance (

).
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(Note: Specific CAS 1862913-17-4 refers to the oxolan-3-yl isomer, confirming the novelty or

specific patent status of the oxolan-2-yl isomer described here.)

To cite this document: BenchChem. [Comprehensive Technical Guide: 5-(Oxolan-2-
ylmethyl)-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13091182/docs#comprehensive-technical-guide-5-
oxolan-2-ylmethyl-1-3-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13091182/docs#comprehensive-technical-guide-5-oxolan-2-ylmethyl-1-3-thiazol-2-amine
https://www.benchchem.com/product/b13091182/docs#comprehensive-technical-guide-5-oxolan-2-ylmethyl-1-3-thiazol-2-amine
https://www.benchchem.com/product/b13091182/docs#comprehensive-technical-guide-5-oxolan-2-ylmethyl-1-3-thiazol-2-amine
https://www.benchchem.com/product/b13091182/docs#comprehensive-technical-guide-5-oxolan-2-ylmethyl-1-3-thiazol-2-amine
https://www.benchchem.com/product/b13091182?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13091182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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